3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNJUMPFFAETTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Naphtho[1,2-d]thiazole: This can be achieved by cyclization of 2-aminonaphthalene with a suitable thioamide under acidic conditions.
Synthesis of Benzothiophene Derivative: Benzothiophene can be synthesized via the cyclization of 2-bromothiophene with a suitable carboxylic acid derivative.
Coupling Reaction: The naphtho[1,2-d]thiazole derivative is then coupled with the benzothiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chlorination: The final step involves the chlorination of the coupled product using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural motifs are found in various bioactive molecules, suggesting potential activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple heterocyclic rings often correlates with significant biological activity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the known activities of its constituent heterocycles.
Mechanism of Action
The mechanism of action of 3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and benzothiophene rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Benzo[b]thiophene Carboxamide Derivatives
Key analogs :
- 3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (28)
- 3-Chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (29)
Structural Differences :
- 28 and 29 lack the naphthothiazole substituent, instead bearing methoxy or phenyl groups on the amide nitrogen.
- The absence of the fused naphthothiazole ring reduces steric hindrance and π-conjugation compared to the target compound.
Inferred Properties :
- Solubility : Methoxy groups in 28 and 29 may enhance hydrophilicity, whereas the naphthothiazole in the target compound likely increases lipophilicity .
- Bioactivity: Thiophene carboxamides are known for kinase inhibition or antimicrobial activity; the naphthothiazole group could modulate target selectivity or potency .
Thiazole-Based Amides
Key analog : 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
Structural Differences :
- Replaces the benzo[b]thiophene core with a simpler benzamide and substitutes the naphthothiazole with a thiazole ring.
Functional Implications :
Sulfur-Containing Heterocycles in Material Science
Key analogs :
- Benzo[b]naphtho[1,2-d]furan (oxygen analog)
- Benzo[b]naphtho[2,3-d]thiophenyl-triazine compounds
Comparison :
- Heteroatom Impact : Replacing sulfur with oxygen (as in the furan derivative) reduces electron density and alters aromaticity, affecting charge transport in electronic applications .
- Triazine Hybrids : Patent data highlight triazine-naphthothiophene hybrids for organic electronics, suggesting the target compound could be modified for similar applications .
Table 1: Structural and Functional Comparison
Electronic Properties
- Heteroatom Effects : Sulfur in thiophene vs. oxygen in furan alters HOMO-LUMO gaps, critical for tuning optoelectronic performance .
Biological Activity
3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₄ClN₃OS
- Molecular Weight : 353.84 g/mol
- CAS Number : 330201-94-0
This compound features a chloro substituent and a naphtho[1,2-d]thiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Case Study : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Testing Method : Agar well diffusion methods were employed to assess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound has a broad spectrum of activity, comparable to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (mm) |
|---|---|---|
| Staphylococcus aureus | 18 | 20 |
| Escherichia coli | 15 | 17 |
| Pseudomonas aeruginosa | 16 | 19 |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising antioxidant activity.
- Evaluation Method : The DPPH radical scavenging assay was used to measure antioxidant potential. The compound demonstrated significant scavenging ability, suggesting its role in mitigating oxidative stress .
Comparative Studies with Related Compounds
Research comparing the biological activities of various benzo[b]thiophene derivatives indicates that structural modifications can significantly influence their pharmacological profiles. For instance, derivatives with different substituents on the thiophene ring showed varied levels of cytotoxicity and antimicrobial effects.
| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 5.0 | 18 |
| N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide | 10.0 | 15 |
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzo[b]thiophene-2-carboxamide | 8.5 | 16 |
Q & A
Q. Critical Parameters :
- Temperature : Controlled heating (60–80°C) during coupling to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
What analytical techniques are essential for characterizing this compound?
Basic Research Focus
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., chloro and amide proton signals at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 409.02) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
How can researchers investigate the structure-activity relationships (SAR) of this compound against biological targets?
Advanced Research Focus
SAR studies involve systematic structural modifications and biological testing:
- Substituent Variation : Replace the 3-chloro group with Br, F, or methyl to assess halogen/steric effects on activity .
- Scaffold Hybridization : Fuse alternative heterocycles (e.g., oxadiazole or triazole) to the naphthothiazole core .
- Bioassays : Test analogs against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HepG2) or microbial targets (e.g., E. coli MIC) .
Q. Example SAR Table :
What strategies resolve contradictory data in biological assays for this compound?
Advanced Research Focus
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:
- Reproducibility Checks : Replicate assays across independent labs with standardized protocols (e.g., identical cell passage numbers) .
- Stability Studies : Use HPLC to monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Orthogonal Assays : Validate findings with complementary methods (e.g., fluorescence polarization and SPR for binding affinity) .
How can molecular docking simulations predict the compound’s interaction with enzymes?
Advanced Research Focus
Docking studies guide target identification and mechanistic hypotheses:
- Target Selection : Prioritize enzymes with known thiophene/thiazole interactions (e.g., PARP1, tankyrase) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein modeling.
- Validation : Compare predicted binding poses with crystallographic data (e.g., RMSD < 2.0 Å) .
Key Insight : The chloro group may form halogen bonds with catalytic residues (e.g., PARP1’s Ser904), enhancing binding affinity .
What are the key physicochemical properties affecting its bioavailability?
Basic Research Focus
Critical properties include:
- LogP : Calculated ~3.5 (moderate lipophilicity) using ChemDraw .
- Solubility : Poor aqueous solubility (<10 µM), necessitating formulation with co-solvents (e.g., DMSO/PEG) .
- Molecular Weight : ~409 g/mol, within Lipinski’s rule-of-five limits .
How to optimize the compound’s pharmacokinetic profile through structural modifications?
Advanced Research Focus
Optimization strategies:
- Prodrug Design : Introduce ester groups at the amide nitrogen to enhance solubility .
- Metabolic Stability : Replace labile groups (e.g., methyl sulfone) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding (PPB) : Modify the naphthothiazole ring to lower PPB (e.g., introduce polar substituents) .
What are the primary biological targets studied for this compound?
Basic Research Focus
Identified targets include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
